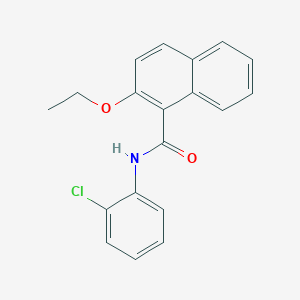![molecular formula C21H19ClN2O2S B308940 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B308940.png)
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide, also known as CPTB, is a chemical compound that has been studied for its potential applications in scientific research.
科学研究应用
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroscience, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been used as a tool to study the role of the sigma-1 receptor in neuronal function. In immunology, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to modulate the activity of immune cells and reduce inflammation.
作用机制
The exact mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to modulate calcium signaling and protect against oxidative stress. In immune cells, 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been shown to reduce inflammation and modulate cytokine production.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for research on 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in scientific research and potential therapeutic applications. Another area of interest is the study of the role of the sigma-1 receptor in other cellular processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide and its potential applications in various scientific research areas.
合成方法
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide.
属性
产品名称 |
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
|---|---|
分子式 |
C21H19ClN2O2S |
分子量 |
398.9 g/mol |
IUPAC 名称 |
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H19ClN2O2S/c22-18-9-8-16(21(26)23-11-10-15-5-2-1-3-6-15)13-19(18)24-20(25)14-17-7-4-12-27-17/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,25) |
InChI 键 |
WMOZGQUFXWHSKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



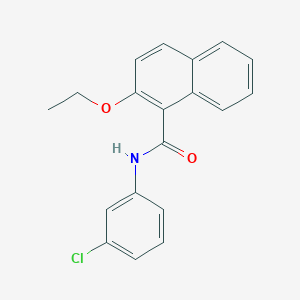
![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
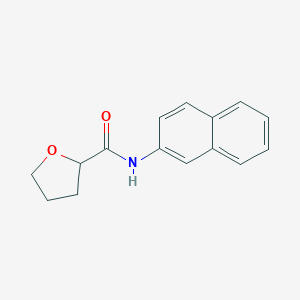
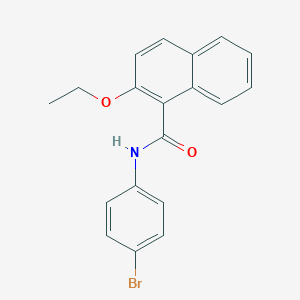

![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)
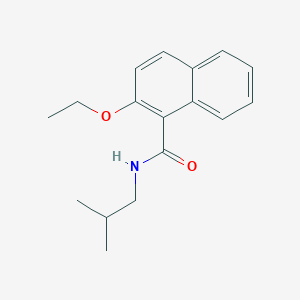

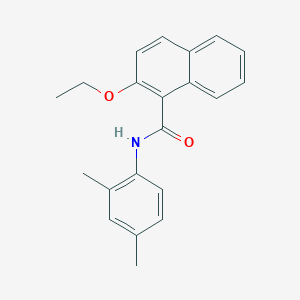
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)
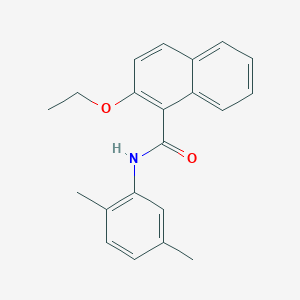
![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)
